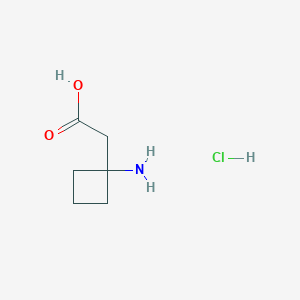
2-(1-Aminocyclobutyl)acetic acid hydrochloride
説明
2-(1-Aminocyclobutyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-Aminocyclobutyl)acetic acid hydrochloride (ACBA) is a compound of significant interest in medicinal chemistry due to its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. This article explores the biological activity of ACBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C6H12ClNO2
- Molecular Weight : 151.62 g/mol
- CAS Number : 72135072
ACBA is characterized by its unique cyclobutane structure, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological assays.
ACBA acts primarily as a GABA analog, influencing GABAergic signaling pathways. It binds to GABA receptors, potentially modulating neuronal excitability and neurotransmitter release. This mechanism underlies its pharmacological effects, including anxiolytic and anticonvulsant properties.
Pharmacological Effects
- Anticonvulsant Activity
- Anxiolytic Effects
- Neuroprotective Properties
Cytotoxicity and Safety Profile
While ACBA demonstrates significant biological activity, its cytotoxicity has been assessed using various cell lines. The compound exhibits low cytotoxicity (LC50 > 1000 µg/mL), indicating a favorable safety profile for further development .
Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant efficacy of ACBA, researchers administered varying doses to a rodent model of epilepsy. The results showed a dose-dependent reduction in seizure activity, with the highest dose achieving an approximately 80% reduction in seizure frequency compared to control groups .
Study 2: Anxiolytic Activity Assessment
Another study focused on the anxiolytic effects of ACBA using the elevated plus maze test. Mice treated with ACBA spent significantly more time in the open arms of the maze compared to controls, suggesting reduced anxiety levels .
Comparative Biological Activity Table
| Compound | Anticonvulsant Activity | Anxiolytic Activity | Cytotoxicity (LC50) |
|---|---|---|---|
| This compound | Significant reduction in seizures | Reduced anxiety-like behavior | >1000 µg/mL |
| GABA | Reference | Reference | N/A |
| Benzodiazepines | Effective | Effective | Variable |
科学的研究の応用
Pharmaceutical Development
2-(1-Aminocyclobutyl)acetic acid hydrochloride is primarily investigated for its role as a pharmaceutical intermediate. Its structural characteristics make it a valuable building block in the synthesis of various bioactive compounds.
- Case Study : Research has indicated that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting its potential use in developing anti-cancer drugs.
Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems, particularly in relation to amino acid neurotransmitters such as glutamate and GABA.
- Mechanism of Action : It is believed to modulate synaptic transmission, which may have implications for treating neurodegenerative diseases.
Biochemical Research
In biochemical assays, this compound serves as a ligand for studying enzyme interactions and mechanisms.
- Application : It can be used to probe the binding sites of various enzymes, aiding in the understanding of metabolic pathways.
Synthesis of Agrochemicals
The compound is utilized as an intermediate in the synthesis of agrochemicals, where it contributes to the development of herbicides and pesticides.
- Impact : Its ability to modify biological activity makes it suitable for creating compounds that enhance crop yield and resistance.
Fine Chemicals Production
In the fine chemicals sector, this compound is used to produce specialty chemicals with specific functional properties.
- Example : It can be employed in the synthesis of surfactants and emulsifiers used in various consumer products.
特性
IUPAC Name |
2-(1-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPNZCVMJNYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















